3-CHLORO-2-CYANOISONICOTINIC ACID
Description
3-Chloro-2-cyanoisonicotinic acid is a substituted pyridine derivative with a chlorine atom at the 3-position, a cyano group at the 2-position, and a carboxylic acid group at the 4-position of the pyridine ring.
Properties
CAS No. |
1256820-57-1 |
|---|---|
Molecular Formula |
C7H3ClN2O2 |
Molecular Weight |
182.563 |
IUPAC Name |
3-chloro-2-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-4(7(11)12)1-2-10-5(6)3-9/h1-2H,(H,11,12) |
InChI Key |
QTWMFXHKNVZGOT-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C(=C1C(=O)O)Cl)C#N |
Synonyms |
3-chloro-2-cyanoisonicotinic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-CHLORO-2-CYANOISONICOTINIC ACID typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the chlorination of 2-cyanopyridine followed by carboxylation. The reaction conditions often require the use of strong chlorinating agents and controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods: In industrial settings, the production of this compound may involve optimized processes to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the recycling of reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3-CHLORO-2-CYANOISONICOTINIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine, and the carboxylic acid group can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogenation using catalysts like palladium on carbon.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Substituted Pyridines: Formed by nucleophilic substitution.
Aminopyridines: Resulting from the reduction of the cyano group.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
Chemistry: 3-CHLORO-2-CYANOISONICOTINIC ACID is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate in various chemical manufacturing processes .
Mechanism of Action
The mechanism by which 3-CHLORO-2-CYANOISONICOTINIC ACID exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Comparison with Similar Compounds
The following table and analysis compare 3-chloro-2-cyanoisonicotinic acid with structurally related pyridine derivatives, highlighting differences in substituents, molecular properties, and applications.
Table 1: Structural and Molecular Comparison
Key Findings:
a) Substituent Effects on Reactivity
- Electron-Withdrawing Groups: The cyano group in this compound is a stronger electron-withdrawing group compared to the trifluoromethyl group in 3-chloro-2-(trifluoromethyl)isonicotinic acid. This difference may influence electrophilic substitution patterns and stability in synthetic pathways .
- Acidity: The carboxylic acid group in all compounds enhances solubility in polar solvents. However, the cyano group’s electron-withdrawing nature may increase the acidity of the carboxylic proton compared to the trifluoromethyl analog .
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